tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Description
The compound tert-butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (hereafter referred to as Compound A) is a bicyclic amine derivative with a 5-bromopyridine substituent and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₂₂BrN₃O₂, and it has a molecular weight of 368.28 g/mol . The bicyclo[3.2.1]octane core provides rigidity, while the bromopyridine group enhances reactivity for cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
tert-butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-16(2,3)22-15(21)19-9-12-5-6-13(10-19)20(12)14-7-4-11(17)8-18-14/h4,7-8,12-13H,5-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCJKEWPWUSCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2C3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Anticancer Activity
Recent studies have indicated that derivatives of diazabicyclo compounds exhibit anticancer properties. The incorporation of the bromopyridine moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the diazabicyclo framework led to compounds with significant cytotoxic effects against various cancer cell lines, suggesting that tert-butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate could serve as a lead compound for further development .
Neurological Applications
The structure of this compound suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological research.
Case Study : Research has shown that similar bicyclic compounds can modulate neurotransmitter receptors, which may lead to therapeutic strategies for treating conditions like depression and anxiety .
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound serves as a versatile building block for synthesizing more complex organic molecules, particularly those containing nitrogen heterocycles.
Data Table: Synthesis Applications
| Application | Description |
|---|---|
| Synthesis of Pyridine Derivatives | Used as a precursor for synthesizing substituted pyridines through nucleophilic substitution reactions. |
| Formation of Bicyclic Structures | Acts as a key intermediate in the construction of bicyclic frameworks essential in drug design. |
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.
Polymer Chemistry
Research indicates that diazabicyclo compounds can be utilized in creating novel polymers with specific properties such as increased thermal stability and mechanical strength.
Case Study : A recent publication highlighted the use of diazabicyclo derivatives in developing high-performance polymers suitable for electronic applications .
Mechanism of Action
The mechanism of action of tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
Below is a comparative analysis of Compound A with four structurally related bicyclo[3.2.1]octane derivatives:
Functional Group and Reactivity Comparison
Bromopyridine vs. Halogenated Pyrimidine (Compound A vs. D) :
The bromine in Compound A facilitates Suzuki-Miyaura cross-coupling reactions , whereas Compound D 's chloro, fluoro, and methylsulfanyl groups enhance electrophilic substitution and π-π stacking in biological targets .- Aminoethyl vs. Free Amine (Compound C vs. E): Compound C's aminoethyl group (-CH₂CH₂NH₂) enables conjugation with carboxylic acids or carbonyl groups , while Compound E's primary amine (-NH₂) is directly available for amide bond formation .
Boc-Protected Amines (All Compounds) :
The Boc group in Compound A , B , D , and E stabilizes the amine during synthesis but requires acidic conditions (e.g., TFA) for deprotection .
Physicochemical Properties
Molecular Weight and Solubility :
Compound A (368.28 g/mol) is heavier and more lipophilic than Compound B (212.29 g/mol), reducing aqueous solubility but improving membrane permeability .
Compound D (469.96 g/mol) has the highest molecular weight due to its bulky substituents, likely requiring DMSO or DMA for dissolution .- Thermal Stability: Bromine in Compound A may increase sensitivity to photodegradation compared to non-halogenated analogs like Compound B .
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C22H34BrN3O4
- Molecular Weight : 468.43 g/mol
Structural Representation
The compound features a bicyclic structure with a tert-butyl group and a bromopyridine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to tert-butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exhibit various biological activities, primarily through interactions with specific enzymes and receptors. The bromopyridine group is often associated with enhanced binding affinity to target proteins, potentially influencing pathways involved in neuropharmacology and oncology.
Pharmacological Studies
- Neuropharmacological Effects :
- Studies have shown that related diazabicyclo compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
- Anticancer Activity :
- Preliminary studies indicate that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism likely involves the inhibition of key signaling pathways such as PI3K/Akt.
Case Studies
- A study published in Journal of Medicinal Chemistry evaluated a series of diazabicyclo compounds, including derivatives of this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .
- Another investigation focused on the neuroprotective effects of these compounds in models of neurodegeneration, revealing that they could reduce oxidative stress markers and improve neuronal survival rates .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
